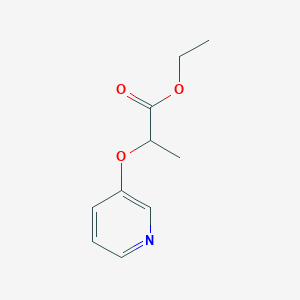

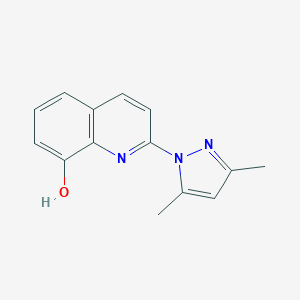

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” is a fine chemical that belongs to the group of versatile building blocks . It can be used as a reagent or as a specialty chemical in research and development .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis

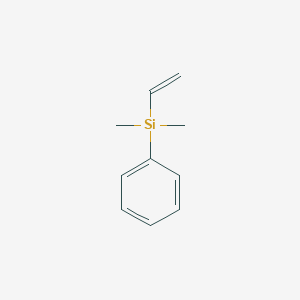

The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” are not available, it is known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .Physical And Chemical Properties Analysis

The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” has a molecular weight of 239.27300 and a density of 1.27g/cm3 . Its boiling point is 446.2ºC at 760 mmHg .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine

has shown promise as a potential drug candidate due to its structural features and biological activities. Researchers have explored its pharmacological properties, including interactions with enzymes and receptors.

Methods and Experimental Procedures:

Results and Outcomes:

- Neuroprotective Potential : Molecular modeling studies suggest that this compound may act as a neuroprotective agent by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes are implicated in neurodegenerative disorders like Parkinson’s disease (PD).

Materials Science and Luminescent Materials

Summary:

The construction of 1,3,5-trisubstituted pyrazolines has attracted attention in materials science. These compounds exhibit diverse properties and applications, including fluorescence and electroluminescence.

Methods and Experimental Procedures:

Results and Outcomes:

Future Directions

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJJCCZETFFOJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353629 |

Source

|

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

CAS RN |

18239-59-3 |

Source

|

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.